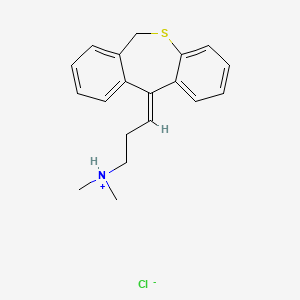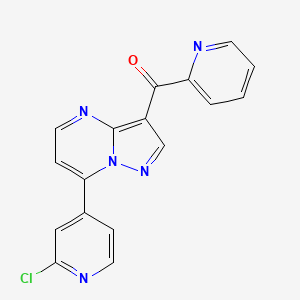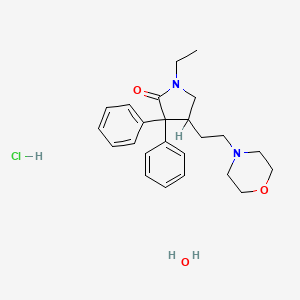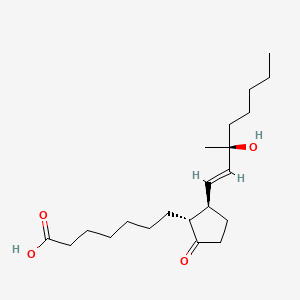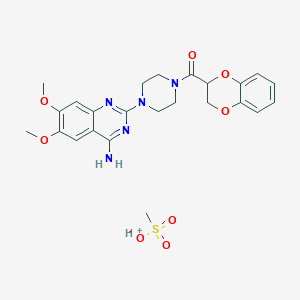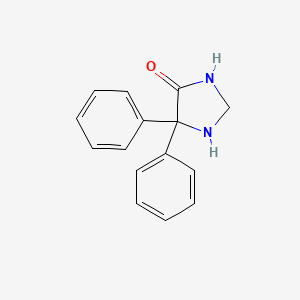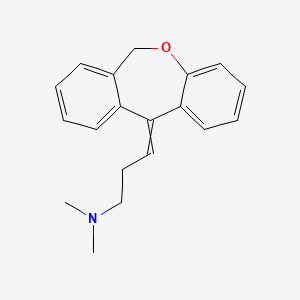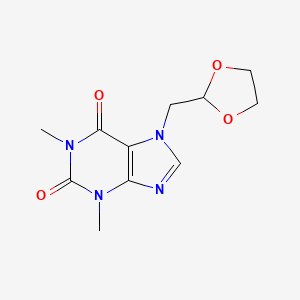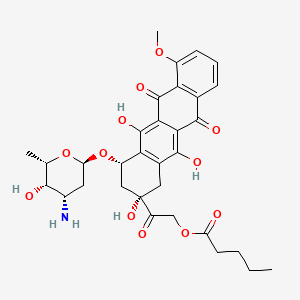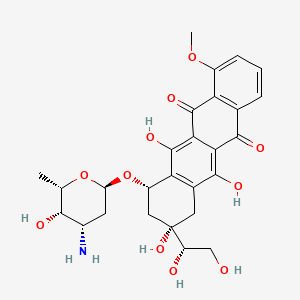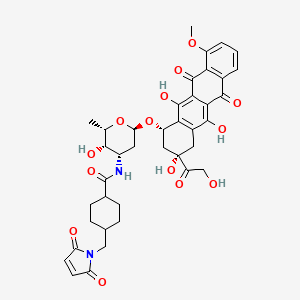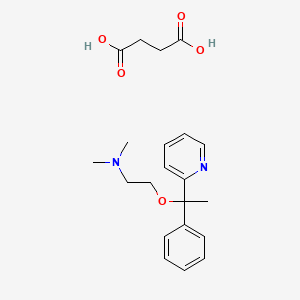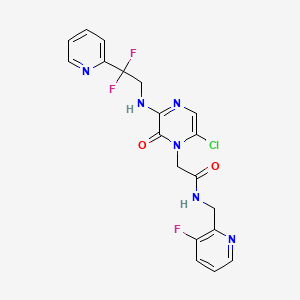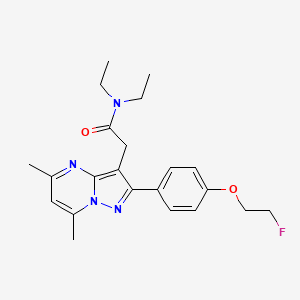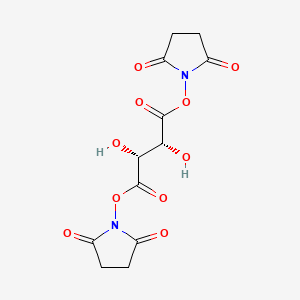
酒石酸二琥珀酰亚胺酯
描述
Disuccinimidyl tartrate (DST) is a homobifunctional crosslinker that contains amine-reactive N-hydroxysuccinimide (NHS) ester groups . It is commonly used for conjugating radiolabeled ligands to cell surface receptors . DST is periodate cleavable, which means it can be broken down by periodate .
Synthesis Analysis
DST must first be dissolved in an organic solvent, such as DMSO or DMF, then added to the aqueous reaction mixture . It is lipophilic, membrane-permeable, and does not possess a charged group, which makes it useful for intracellular and intramembrane protein conjugation .Molecular Structure Analysis
The empirical formula of DST is C12H12O10N2 . It has a molecular weight of 344.23 .Chemical Reactions Analysis
DST contains two NHS ester groups that are reactive towards primary amines . This makes it an excellent choice for applications requiring crosslink cleavability without disturbing protein disulfide bonds .Physical And Chemical Properties Analysis
DST is a powder with a molecular weight of 344.24 . It is soluble in DMSO or DMF . It is sensitive to moisture and should be stored desiccated at 2-8°C .科学研究应用
Summary of the Application
Disuccinimidyl tartrate (DST) is a water-soluble crosslinker that contains amine-reactive N-hydroxysuccinimide (NHS) ester ends around a 4-atom spacer arm . This makes it useful in the field of protein labeling and crosslinking .
Methods of Application
DST is soluble in DMSO or DMF at a concentration of approximately 10 mM (3 mg/mL) . It reacts with amino groups, specifically primary amines . The central diol in the DST molecule can be cleaved by periodate oxidation .
Results or Outcomes
The use of DST in protein labeling and crosslinking allows for the creation of stable links between proteins, which can be useful in various research applications . The ability to cleave the crosslink provides flexibility in experimental design .
2. Conjugating Radiolabeled Ligands to Cell Surface Receptors
Summary of the Application
DST is commonly used for conjugating radiolabeled ligands to cell surface receptors . This application is particularly relevant in the field of cellular biology and pharmacology .
Methods of Application
To use DST for this purpose, it must first be dissolved in an organic solvent, such as DMSO or DMF . It is then added to the aqueous reaction mixture .
Results or Outcomes
The use of DST in this context allows for the tracking of ligand-receptor interactions, which can provide valuable insights into cellular function and drug action .
3. Preparation of Polymers from Monomers
Summary of the Application
DST can be used in the preparation of polymers from monomers . This application is particularly relevant in the field of polymer chemistry .
Methods of Application
Homobifunctional crosslinking reagents like DST, which have identical reactive groups at either ends, are generally used in binding like functional groups . These reagents are mainly used to form intramolecular crosslinks .
Results or Outcomes
The use of DST in this context allows for the creation of stable polymers from monomers, which can be useful in various research and industrial applications .
4. Modification of Nucleic Acids, Drugs, and Solid Surfaces
Summary of the Application
DST can also be used to modify nucleic acids, drugs, and solid surfaces . This application is particularly relevant in the fields of molecular biology, pharmacology, and materials science .
Methods of Application
DST reacts with functional groups (e.g., primary amines, sulfhydryls, carbonyls, carbohydrates, and carboxylic acids) found in proteins and other molecules . These reactions make the molecules stable enough to allow for intensive scientific analysis .
Results or Outcomes
The use of DST in this context allows for the modification of various substances, which can provide valuable insights into their structure and function, and can also be used to create new materials or drugs .
5. Receptor Ligand Cross-Linking
Summary of the Application
DST is used for receptor ligand cross-linking . This application is particularly relevant in the field of biochemistry and molecular biology .
Methods of Application
DST, being an amine-to-amine crosslinker, is ideal for receptor ligand cross-linking . It reacts with functional groups, specifically primary amines .
Results or Outcomes
The use of DST in this context allows for the capture of a general snapshot of all protein interactions . This can provide valuable insights into protein structure and function .
6. Preparation of Antibody-Enzyme Conjugates and Immunotoxins
Summary of the Application
DST can be used in the preparation of antibody-enzyme conjugates and immunotoxins . This application is particularly relevant in the field of immunology .
Methods of Application
DST reacts with functional groups (e.g., primary amines, sulfhydryls, carbonyls, carbohydrates, and carboxylic acids) found in proteins and other molecules . These reactions make the molecules stable enough to allow for intensive scientific analysis .
Results or Outcomes
The use of DST in this context allows for the creation of stable antibody-enzyme conjugates and immunotoxins, which can be useful in various research and clinical applications .
属性
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYSVARUKNFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disuccinimidyl tartrate | |
CAS RN |
77658-91-4 | |
| Record name | Disuccinimidyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



